molecular formula C10H20 B166815 trans-5-Decene CAS No. 7433-56-9

trans-5-Decene

Cat. No. B166815
CAS RN: 7433-56-9
M. Wt: 140.27 g/mol
InChI Key: UURSXESKOOOTOV-MDZDMXLPSA-N
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Description

Trans-5-Decene is a linear organic compound with the formula CH3(CH2)3CH=CH(CH2)3CH3 . It is a clear, colorless to slightly yellow liquid .


Synthesis Analysis

Trans-5-Decene can be synthesized using acetylene as the only source of carbon atoms . The exact method and reagents used in the synthesis are not specified in the available resources.


Molecular Structure Analysis

The molecular formula of trans-5-Decene is C10H20 . Its molecular weight is 140.27 . The InChI key is UURSXESKOOOTOV-MDZDMXLPSA-N .


Chemical Reactions Analysis

Trans-5-Decene has been used to characterize the effect of cyclization and size on the stability of Criegee intermediates formed in ozonolysis . It has also been added to phenoxathiin cation radical in acetonitrile solution to form bis (10-phenoxathiiniumyl) alkane adducts .


Physical And Chemical Properties Analysis

Trans-5-Decene has a density of 0.74 g/mL at 25 °C (lit.) . Its boiling point is 170 °C/750 mmHg (lit.) . The refractive index is n20/D 1.424 (lit.) .

Scientific Research Applications

Summary of the Application

Criegee intermediates are carbonyl oxides that are formed during the ozonolysis of alkenes. They play a crucial role in atmospheric chemistry, particularly in the formation of secondary organic aerosols. Trans-5-Decene has been used to study the effect of cyclization and size on the stability of these intermediates .

Methods of Application or Experimental Procedures

The ozonolysis of trans-5-Decene is carried out, and the resulting Criegee intermediates are analyzed. The cyclization and size of these intermediates are then studied to understand their stability .

Results or Outcomes

The results of these studies can provide valuable insights into the role of Criegee intermediates in atmospheric chemistry and the factors that influence their stability .

2. Formation of Bis (10-Phenoxathiiniumyl) Alkane Adducts

Summary of the Application

Trans-5-Decene has been used in the formation of bis (10-phenoxathiiniumyl) alkane adducts. These adducts are formed when trans-5-Decene is added to a phenoxathiin cation radical in an acetonitrile solution .

Methods of Application or Experimental Procedures

Trans-5-Decene is added to a solution of phenoxathiin cation radical in acetonitrile. The resulting reaction forms bis (10-phenoxathiiniumyl) alkane adducts .

Results or Outcomes

The formation of these adducts can be studied to understand the reactivity of phenoxathiin cation radicals and the properties of the resulting adducts .

Safety And Hazards

Trans-5-Decene is classified as a flammable liquid and vapor . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to immediately remove all contaminated clothing and rinse skin with water .

Future Directions

Trans-5-Decene’s role in characterizing the effect of cyclization and size on the stability of Criegee intermediates formed in ozonolysis suggests potential future directions in the study of ozonolysis mechanisms .

properties

IUPAC Name

(E)-dec-5-ene
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InChI

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURSXESKOOOTOV-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Source PubChem
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DSSTOX Substance ID

DTXSID30873229
Record name (E)-5-Decene
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Molecular Weight

140.27 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name trans-5-Decene
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Product Name

trans-5-Decene

CAS RN

7433-56-9, 7433-78-5
Record name (5E)-5-Decene
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Record name cis-5-Decene
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Record name trans-5-Decene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
456
Citations
A Tekawade, T Xie, MA Oehlschlaeger - Energy & Fuels, 2017 - ACS Publications
… number (CN) measurements in the literature for trans-5-decene. Similar to the DCN differences observed in the present study for 1-decene and trans-5-decene, the DCN for trans-3-…
Number of citations: 19 pubs.acs.org
F Sondheimer, R Wolovsky… - Journal of the American …, 1961 - ACS Publications
The reaction between trans-l, 4-dibronio-2-butene (I) and excess allenylmagnesium bromide (II) yields Zra? is-5-decene-l, 9-diyne (III) as well as the alienes l, 2, 5-decatrien-9-yne (IV) …
Number of citations: 40 pubs.acs.org
A Fridlyand, SS Goldsborough, K Brezinsky… - Proceedings of the …, 2015 - Elsevier
… No difference in experimental results was observed between cis-5-decene and trans-5-decene, highlighting the insignificance of the configurations at the conditions explored here. …
Number of citations: 36 www.sciencedirect.com
AA Presto, NM Donahue - The Journal of Physical Chemistry A, 2004 - ACS Publications
… The linear alkenes used in this study (TME and trans-5-decene) exhibited pressure-dependent OH yields consistent with theory and previous experimental observations. The OH yields …
Number of citations: 79 pubs.acs.org
SA Krouse, RR Schrock - Journal of organometallic chemistry, 1988 - Elsevier
… The ‘H NMR spectrum showed resonances from trans-5-decene-3,7-diyne and tram-( Me&O) ,W=CCH= CHC=CEt, and two sets of doublets centered at 8.12 and 5.73 ppm that we …
Number of citations: 29 www.sciencedirect.com
E Grosjean, D Grosjean - International journal of chemical …, 1996 - Wiley Online Library
… For trans-5-decene, only a lower limit for the reaction rate constant could be calculated due … line ((,is- and trans-4-octene, cis- and trans5-decene. and (cis- + trans)-2-heptene). Data for …
Number of citations: 32 onlinelibrary.wiley.com
GT Drozd, NM Donahue - The Journal of Physical Chemistry A, 2011 - ACS Publications
… Our results for trans-5-decene and TME indicate that … Y SCI for TME and trans-5-decene. So while substitution may have … :dioxirane branching in trans-5-decene, some comparisons can …
Number of citations: 73 pubs.acs.org
M Rimoldi, D Fodor, JA van Bokhoven… - Catalysis Science & …, 2015 - pubs.rsc.org
… The heterogeneous catalyst 2 hydrogenates 1-decene, cyclohexene, and 4-phenyl-1-butene faster than 1, whereas the opposite is true for styrene and trans-5-decene, which suggests …
Number of citations: 31 pubs.rsc.org
P Magidman, RA Barford, DH Saunders… - Analytical …, 1976 - ACS Publications
… The resultant column packing was useful for the analytical separation of frans-2-hexene, c/s-2-hexene, frans-2-octene,cis-2-octene, trans-5decene, c/s-5-decene, frans-3-dodecene, c/s-…
Number of citations: 13 pubs.acs.org
MO Brimeyer, A Mehrota, S Quici… - The Journal of …, 1980 - ACS Publications
… g of trans-5-decene oxide was converted into 0.84 g (48%) of írans-5-decene sulfide: bp 46-47 C (… with excess triphenylphosphine in toluene at 90 C afforded only trans-5-decene; none …
Number of citations: 81 pubs.acs.org

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